21-Hydroxyoligomycin A
CAS No.: 102042-09-1
Cat. No.: VC20740295
Molecular Formula: C45H74O12
Molecular Weight: 807.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102042-09-1 |
---|---|
Molecular Formula | C45H74O12 |
Molecular Weight | 807.1 g/mol |
IUPAC Name | (4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
Standard InChI | InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |
Standard InChI Key | PIKJILHUPCWBCA-NMZLQNICSA-N |
Isomeric SMILES | CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
SMILES | CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Canonical SMILES | CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
Appearance | White Lyophilisate |
Chemical Properties and Structure
21-Hydroxyoligomycin A is characterized by specific chemical properties that define its behavior in biological systems and laboratory settings. The compound is registered with CAS number 102042-09-1 and possesses a molecular formula of C45H74O12 with a corresponding molecular weight of 807.06 g/mol . The chemical structure features a complex macrocyclic lactone framework with multiple functional groups, including hydroxyl moieties that contribute to its biological activity.
The full chemical name of 21-hydroxyoligomycin A is spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-,(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)- . The stereochemistry of the compound plays a crucial role in its interaction with biological targets.
Table 1: Chemical Properties of 21-Hydroxyoligomycin A
Property | Value |
---|---|
CAS Number | 102042-09-1 |
Molecular Formula | C45H74O12 |
Molecular Weight | 807.06 g/mol |
Synonyms | Nemadectin omega, LL-F28249 omega |
Physical State | Solid |
Solubility | Soluble in organic solvents (specifics not provided in sources) |
Biological Activity and Mechanism of Action
21-Hydroxyoligomycin A exhibits several important biological activities that make it valuable for research applications. Its primary mechanism of action involves inhibition of ATP synthase, specifically by binding to the c-ring of the F0 subunit. This binding prevents protons from passing through the membrane, thereby inhibiting ATP synthesis through oxidative phosphorylation.
Notably, 21-hydroxyoligomycin A functions as a micromolar inhibitor of the multidrug efflux pump P-glycoprotein (P-gp) and as a potent nanomolar inhibitor of K-Ras plasma membrane (PM) localization . In-house testing has suggested that 21-hydroxyoligomycin A demonstrates more selective action against mammalian tumor cell lines than oligomycin A, while exhibiting only weak antifungal and nematocidal activity .
Cancer cell viability screening has confirmed that 21-hydroxyoligomycin A is cytotoxic to human colorectal carcinoma cells with an IC50 value greater than 3 μM . The compound shows exceptional potency as an inhibitor of K-Ras PM localization, with an Emax (maximum effect) of 0.67–0.75 and an IC50 of 1.5–14 nM in general testing . In MDCK (Madin-Darby Canine Kidney) cells specifically, it inhibits K-Ras PM localization with an IC50 of 4.82 ± 0.70 nM .
The compound demonstrates moderate cytotoxicity towards both SW620 and SW620 Ad300 colorectal cancer cell lines, with IC50 values of 14.4 ± 0.6 and 11.8 ± 3.1 μM, respectively . In flow cytometry assays, 21-hydroxy Oligomycin A at a concentration of 20 μM significantly increases intracellular calcein fluorescence compared to negative controls, suggesting its ability to interfere with cellular efflux mechanisms .
Table 2: Biological Activity Data for 21-Hydroxyoligomycin A
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated Date |
---|---|---|---|---|---|
Cayman Chemical | 20599 | 21-hydroxy Oligomycin A ≥95% | 1mg | $332 | 2024-03-01 |
Cayman Chemical | 20599 | 21-hydroxy Oligomycin A ≥95% | 5mg | $663 | 2024-03-01 |
TRC | H942793 | 21-Hydroxyoligomycin A | 1mg | $315 | 2021-12-16 |
ApexBio Technology | C4205 | 21-hydroxyOligomycin A | 1mg | $428 | 2021-12-16 |
ApexBio Technology | C4205 | 21-hydroxyOligomycin A | 5mg | $1498 | 2021-12-16 |
The relatively high cost of 21-hydroxyoligomycin A reflects the challenges associated with its production, purification, and limited market demand. These factors contribute to its positioning as a specialized research compound rather than a bulk chemical or pharmaceutical ingredient.
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